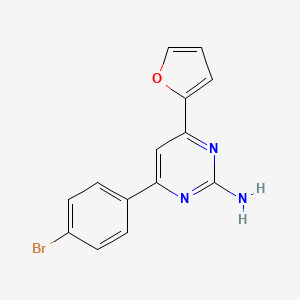

4-(4-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine

Description

4-(4-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine is a pyrimidine derivative featuring a bromophenyl group at the 4-position and a furan-2-yl substituent at the 6-position. The bromine atom on the phenyl ring enhances electron-withdrawing effects, influencing intermolecular interactions and biological activity . This compound has been synthesized via condensation reactions, often involving substituted chalcones and guanidine derivatives .

Properties

IUPAC Name |

4-(4-bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN3O/c15-10-5-3-9(4-6-10)11-8-12(18-14(16)17-11)13-2-1-7-19-13/h1-8H,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRMZVUUZYBXUAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC(=NC(=C2)C3=CC=C(C=C3)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine typically involves the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

Substitution Reactions: The bromophenyl and furan groups are introduced through substitution reactions. For instance, the bromophenyl group can be introduced via a Suzuki coupling reaction using a bromophenylboronic acid and a suitable palladium catalyst.

Final Assembly: The final compound is obtained by coupling the substituted pyrimidine with the furan ring under suitable conditions, often involving a base and a solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for monitoring and controlling the reactions.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The bromophenyl group can be reduced to a phenyl group.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be used under conditions such as reflux in ethanol.

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Phenyl-substituted pyrimidines.

Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

4-(4-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Key Observations :

- Halogen Effects : Bromine’s larger atomic radius and polarizability compared to fluorine or chlorine enhance π-π stacking and hydrogen bonding, impacting crystal packing .

- Heterocyclic Moieties : Furan’s oxygen atom contributes to hydrogen bonding, while pyridine (as in ) introduces basicity, altering pharmacokinetics.

Hydrogen Bonding and Intermolecular Interactions

A quantum chemical study compared hydrogen bonding (HB) in three halo-substituted analogs :

| Compound (Abbreviation) | HB Donor-Acceptor Sites | HB Energy (kcal/mol, B3PW91/6-311+G(d,p)) |

|---|---|---|

| DP-1 (Fluoro derivative) | N–H⋯N (pyrimidine-furan) | -7.2 |

| DP-2 (Chloro derivative) | N–H⋯N and C–H⋯O (furan) | -7.5 |

| DP-3 (Bromo derivative) | N–H⋯N, C–H⋯O, and Br⋯π interactions | -8.1 |

Findings :

- The bromine atom in DP-3 participates in weak Br⋯π interactions, augmenting crystal stability .

- DP-3 exhibits the strongest HB network due to bromine’s polarizability, which enhances intermolecular forces.

Antimicrobial and Anticancer Activity

- 4-(4-Bromophenyl) derivatives demonstrated moderate antibacterial activity against S. aureus (MIC = 32 µg/mL) but lower potency than morpholine-containing analogs (MIC = 8 µg/mL) .

- Fluorinated analogs (e.g., 4-(2′,4′-difluorobiphenyl)-6-arylpyrimidin-2-amine) showed superior cytotoxicity (IC₅₀ = 1.2 µM against HeLa cells) due to enhanced membrane permeability .

Antitrypanosomal Activity

- The pyridinyl analog, 4-(4-bromophenyl)-6-(pyridin-3-yl)pyrimidin-2-amine, exhibited antitrypanosomal activity (IC₅₀ = 4.8 µM), attributed to the pyridine ring’s coordination with heme groups in Trypanosoma .

Physicochemical and Spectral Properties

Spectral data for selected compounds :

| Compound | IR (NH stretch, cm⁻¹) | $ ^1H $ NMR (NH₂, δ ppm) | $ ^{13}C $ NMR (C-5, δ ppm) |

|---|---|---|---|

| 4-(4-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine | 3398, 3219 | 5.29 (s) | 104.8 |

| 4-(4-Morpholinophenyl)-6-arylpyrimidin-2-amine | 3434, 3200 | 5.29 (s) | 103.5 |

Notes:

Biological Activity

4-(4-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine is a heterocyclic compound featuring a unique structure that combines a pyrimidine ring with bromophenyl and furan moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-cancer and anti-bacterial research. The presence of the bromine atom enhances its reactivity and interaction with biological targets, making it a subject of interest for various therapeutic applications.

- Molecular Formula : C₁₄H₁₀BrN₃O

- Molecular Weight : 316.15 g/mol

- CAS Number : 1109280-76-3

Synthesis Overview

The synthesis of 4-(4-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine typically involves:

- Formation of the pyrimidine core through cyclization reactions.

- Introduction of the bromophenyl group via Suzuki coupling.

- Final assembly with the furan ring under suitable conditions, often utilizing solvents like dimethylformamide (DMF) .

Anticancer Activity

Recent studies have highlighted the anticancer potential of 4-(4-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including lung and renal carcinoma cells. For instance, derivatives of similar pyrimidine structures have shown growth inhibition percentages (GI%) ranging from 66% to over 100% against specific cancer cell lines .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | GI % |

|---|---|---|

| 6p | HOP-92 | 71.8 |

| 6p | NCI-H460 | 66.12 |

| 6d | RFX 393 | 84.17 |

The mechanism of action appears to involve inhibition of key enzymes and receptors associated with tumor growth, such as CDK2 and TRKA, with IC50 values reported in the range of .

Antibacterial Activity

The antibacterial properties of related compounds have also been investigated, particularly against drug-resistant strains such as Acinetobacter baumannii and Staphylococcus aureus. The compound N-(4-bromophenyl)furan-2-carboxamide, a derivative, demonstrated notable antibacterial activity with effectiveness against these pathogens .

Table 2: Antibacterial Activity Against Drug-resistant Strains

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| N-(4-bromophenyl)furan-2-carboxamide | A. baumannii (NDM-positive) | High |

| N-(4-bromophenyl)furan-2-carboxamide | K. pneumoniae | Moderate |

The biological activity of 4-(4-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine is largely attributed to its ability to interact with specific molecular targets within cells. The bromine atom enhances its capacity for halogen bonding, which can facilitate stronger interactions with protein targets involved in disease pathways .

Case Studies and Research Findings

Several studies have explored the structure-activity relationship (SAR) of this compound and its derivatives:

- In Vitro Studies : Investigations into the cytotoxic effects on renal carcinoma cells revealed that certain modifications to the phenyl moiety significantly impacted the inhibitory efficacy against CDK2, suggesting a tailored approach could enhance therapeutic outcomes .

- Computational Studies : Molecular docking studies indicated that compounds similar to 4-(4-Bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine exhibit comparable binding interactions to known inhibitors, providing insights into their potential as drug candidates .

Q & A

Q. What are the optimal synthetic routes for 4-(4-bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine, and how can purity be maximized?

The compound is typically synthesized via a three-component condensation reaction . A validated method involves refluxing (2E)-1-(4-bromophenyl)-3-(furan-2-yl)prop-2-en-1-one with guanidine nitrate in ethanol, catalyzed by aqueous sodium hydroxide (10%) under controlled conditions. After 6–8 hours of reflux, the mixture is cooled, poured into ice, and crystallized from ethanol to achieve yields >75% . Purity is confirmed via TLC monitoring and recrystallization. Key spectral markers (e.g., NH₂ stretching at ~3420 cm⁻¹ in IR) ensure structural fidelity .

Q. How should researchers resolve ambiguities in NMR spectral assignments for this compound?

The H-5 proton in the pyrimidine ring (δ ~7.80 ppm in H NMR) often overlaps with aromatic protons. To resolve this, use DEPT-135 C NMR to identify quaternary carbons (e.g., C-5 at δ ~101–105 ppm) and compare with analogous compounds. For example, the 4-bromophenyl group shows distinct C signals at δ 127.5–139.7 ppm, while the furan carbons appear at δ 104–164 ppm . High-resolution mass spectrometry (HRMS) further validates molecular ion peaks (e.g., [M+H]+ at m/z 438.0) .

Q. What analytical techniques are critical for characterizing hydrogen bonding in this compound?

IR spectroscopy identifies NH stretching (3398–3423 cm⁻¹) and NH₂ bending modes. For advanced analysis, quantum chemical calculations (e.g., B3PW91/6-311+G(d,p)) predict hydrogen bonding sites. Studies show that the NH₂ group acts as a donor, while the pyrimidine nitrogen and furan oxygen serve as acceptors, with bond lengths ~1.8–2.1 Å .

Advanced Research Questions

Q. How does halogen substitution (Br vs. Cl/F) at the 4-phenyl position influence biological activity?

Comparative studies of 4-(4-halophenyl)-6-(furan-2-yl)pyrimidin-2-amine derivatives reveal that bromine enhances lipophilicity (logP ↑), improving membrane permeability. For example, the brominated derivative (DP-3) shows 20% higher antimicrobial activity against S. aureus than its chloro (DP-2) or fluoro (DP-1) analogs. This correlates with stronger halogen-bonding interactions in target enzymes .

Q. What computational strategies are used to predict collision cross-sections (CCS) for mass spectrometry applications?

Ion mobility-mass spectrometry (IM-MS) coupled with in silico modeling (e.g., MOBCAL) predicts CCS values for adducts like [M+H]+ (148.5 Ų) and [M+Na]+ (157.9 Ų). These predictions align with experimental data for structurally similar pyrimidines, aiding in metabolite identification .

Q. How can structural modifications enhance binding to acetylcholinesterase (AChE) or other neurological targets?

Docking studies using X-ray structures of AChBP (PDB: 4QAC) suggest that replacing the furan with a trifluoromethylphenyl group improves binding affinity (ΔG = -9.2 kcal/mol) by filling hydrophobic pockets. However, the furan moiety in 4-(4-bromophenyl)-6-(furan-2-yl)pyrimidin-2-amine contributes to π-π stacking with Trp147, a critical residue in AChE inhibition .

Q. What are the key challenges in crystallizing this compound, and how can they be addressed?

The compound’s low symmetry and flexible furan group complicate crystallization. Use slow evaporation in DMSO/ethanol (1:3) at 4°C to grow single crystals. For refractory cases, SHELXD or SHELXE (with twin detection) resolves phase problems in X-ray diffraction. Successful refinement requires careful handling of anisotropic displacement parameters for the bromine atom .

Methodological Notes

- Spectral Contradictions : Minor discrepancies in C NMR shifts (e.g., C-4 at δ 164.3 vs. 164.8 ppm) arise from solvent effects (DMSO-d₆ vs. CDCl₃). Always report solvent conditions .

- Biological Assays : Use MIC (Minimum Inhibitory Concentration) protocols with E. coli (ATCC 25922) and C. albicans (ATCC 90028) for reproducibility. Include positive controls like ciprofloxacin .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.